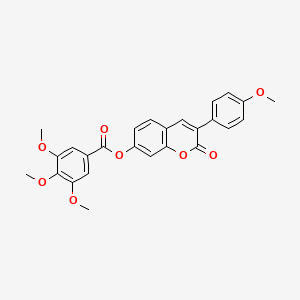

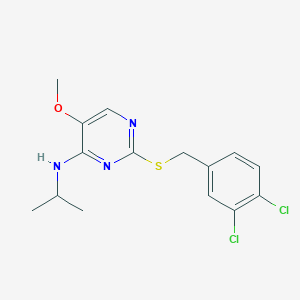

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of heterocyclic compounds bearing the well-known free radical scavenging 3,4,5-trimethoxybenzyloxy group was synthesized . The key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide was converted into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives . Alternative treatment of the acid hydrazide with carbon disulfide in the presence of KOH led to the corresponding 1,3,4-oxadiazole and various alkylated derivatives .Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate” is complex and contains several functional groups. The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group in the molecule has been associated with various chemical reactions. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Scientific Research Applications

Synthesis and Chemical Properties

- One-pot and Solvent-free Synthesis : A study described the one-pot, solvent-free synthesis of chromen-2-one derivatives, emphasizing the efficiency of using solid acid catalysts under solvent-free conditions for synthesizing compounds with potential antibacterial properties (Velpula et al., 2015).

- Chromene Chromium Carbene Complexes : Another research focused on the use of chromene chromium carbene complexes for synthesizing photochromic materials and biologically active compounds, showcasing the versatility of chromene derivatives in synthesizing complex structures (Rawat et al., 2006).

- Domino Friedel-Crafts Acylation/Annulation : A highly regioselective synthesis method for chromen-4-one derivatives was developed, illustrating the compound's applicability in creating diverse chemical structures under mild conditions (Bam & Chalifoux, 2018).

Biological Activities

- Antibacterial Effects : Research on derivatives of 4-hydroxy-chromen-2-one, including structures similar to the specified compound, showed significant antibacterial activity against various bacterial strains, highlighting the potential for developing new antibacterial agents (Behrami & Dobroshi, 2019).

- Antioxidant Properties : Investigations into 4-hydroxycoumarin derivatives, which share structural similarities with the specified compound, have demonstrated notable antioxidant activities. This suggests the compound's derivatives could be explored for their antioxidant potential (Stanchev et al., 2009).

Methanol Production

- Bacterial Degradation : Studies on the bacterial degradation of related compounds have shown the production of methanol, indicating the compound's potential role in biodegradation processes or as a substrate for microbial methanol production (Donnelly & Dagley, 1980).

properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-18-8-5-15(6-9-18)20-11-16-7-10-19(14-21(16)34-26(20)28)33-25(27)17-12-22(30-2)24(32-4)23(13-17)31-3/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWKUMFREWQESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2852003.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)

![9-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2852009.png)

![8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852012.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2852013.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)